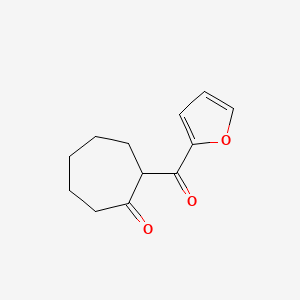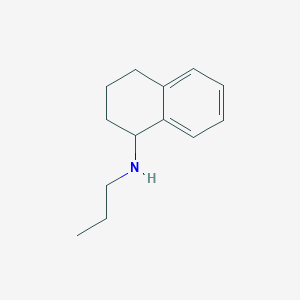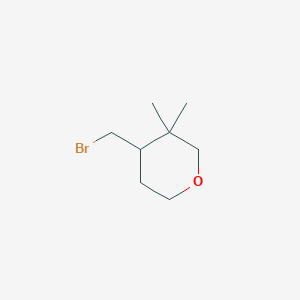
4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran is an organic compound characterized by a bromomethyl group attached to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method involves the reaction of 3,3-dimethyltetrahydro-2H-pyran with bromine in the presence of a catalyst such as iron(III) bromide or aluminium tribromide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-3,3-dimethyltetrahydro-2H-pyran
- 4-(Iodomethyl)-3,3-dimethyltetrahydro-2H-pyran
- 4-(Hydroxymethyl)-3,3-dimethyltetrahydro-2H-pyran
Uniqueness
4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
4-(bromomethyl)-3,3-dimethyloxane |
InChI |
InChI=1S/C8H15BrO/c1-8(2)6-10-4-3-7(8)5-9/h7H,3-6H2,1-2H3 |
Clé InChI |
NWXBSNFPNDVPBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCC1CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)

![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
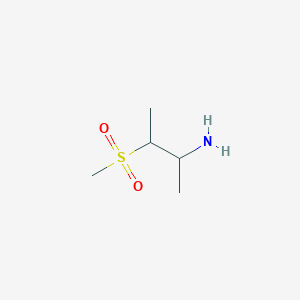
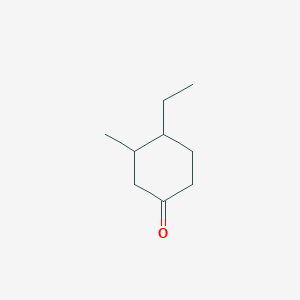
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
